molecular formula C18H21N5O2S B6535349 6-ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 1170104-12-7

6-ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6535349
CAS No.: 1170104-12-7
M. Wt: 371.5 g/mol
InChI Key: WSSXTQTVUNLBBM-UHFFFAOYSA-N
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Description

6-Ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic small molecule built on a benzothiazole scaffold, a heterocyclic structure recognized for its significant and diverse pharmacological profiles . This compound integrates key structural features, including an ethoxy-substituted benzothiazole core linked via a piperazine ring to a 1-methyl-1H-pyrazole-5-carbonyl group. Such a molecular architecture is designed to leverage the known biological activities of its components, making it a candidate for investigation in multiple therapeutic areas. The benzothiazole nucleus is a privileged structure in medicinal chemistry, with derivatives demonstrating potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, and renal carcinomas . The mechanism of action for such compounds often involves metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA adducts and subsequent induction of apoptosis and cell cycle arrest . Furthermore, the piperazine moiety is a common pharmacophore that enhances solubility and can be critical for interaction with biological targets, frequently employed in the development of antitubercular and antimicrobial agents . The inclusion of a pyrazole carbonyl group adds a further dimension for potential interaction with enzyme active sites. Consequently, this molecule presents a high research value as a lead compound for developing novel oncotherapeutics and for exploring new strategies to combat infectious diseases like tuberculosis, for which benzothiazole and piperazine-containing hybrids have shown promising activity . Its structure aligns with modern drug discovery approaches utilizing molecular hybridization, making it a versatile scaffold for structure-activity relationship (SAR) studies and mechanistic biological investigations.

Properties

IUPAC Name

[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-3-25-13-4-5-14-16(12-13)26-18(20-14)23-10-8-22(9-11-23)17(24)15-6-7-19-21(15)2/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSXTQTVUNLBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with piperazine and pyrazole moieties. The process may utilize various synthetic strategies, including microwave-assisted methods to enhance yield and purity.

Antimicrobial Properties

Recent studies indicate that compounds containing the benzothiazole and pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialE. coli, S. aureus
2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivativesAntifungalCandida spp.

Anti-inflammatory Effects

The pyrazole moiety is recognized for its anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to reduce inflammation in various models. For example, certain derivatives demonstrated comparable efficacy to established anti-inflammatory drugs like indomethacin in carrageenan-induced edema models.

Case Studies

Several case studies have illustrated the biological activity of related compounds:

  • Study on Pyrazole Derivatives : A series of pyrazole-based compounds were synthesized and tested for their antimicrobial activity against a panel of bacterial strains including E. coli and S. aureus. The results indicated that modifications in the piperazine ring significantly enhanced antibacterial potency .
  • Anti-inflammatory Assessment : In a study assessing the anti-inflammatory potential of pyrazole derivatives, compounds were evaluated in vivo using carrageenan-induced paw edema models. The results showed a marked reduction in inflammation compared to control groups .

Pharmacological Mechanisms

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Disruption of Bacterial Cell Wall Synthesis : The compound may interfere with bacterial cell wall integrity, leading to cell lysis.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole scaffold is a common pharmacophore. Key comparisons include:

Compound Name Position 6 Substituent Position 2 Substituent Molecular Weight Key Features Reference
Target Compound Ethoxy 4-(1-Methylpyrazole-5-carbonyl)piperazin-1-yl ~443.5 g/mol* High lipophilicity; acylated piperazine -
6-Chloro-2-(piperazin-1-yl)-1,3-benzothiazole Chloro Piperazin-1-yl ~253.7 g/mol Lower MW; simpler piperazine
6-Ethoxy-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole Ethoxy Azetidine with 4-methylpyrazole ~385.5 g/mol* Rigid azetidine; methylpyrazole

*Calculated based on structural formulas.

  • Position 6 : The ethoxy group in the target compound and contrasts with chloro in , which reduces electron-withdrawing effects and may enhance solubility compared to chloro derivatives.
  • The azetidine in introduces ring strain, possibly altering binding kinetics.

Piperazine and Azetidine Modifications

Piperazine derivatives are pivotal for modulating pharmacokinetics:

  • Target Compound : The 1-methylpyrazole-5-carbonyl group on piperazine introduces steric bulk and hydrogen-bond acceptor sites, which may enhance target affinity compared to unsubstituted piperazines .

Pyrazole Functionalization

Pyrazole rings are critical for interactions with biological targets:

  • Target Compound : The 1-methyl group minimizes steric hindrance while maintaining metabolic stability.
  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate () : A methoxybenzyl group increases aromaticity and lipophilicity, while the ester moiety may confer faster metabolic clearance compared to the target’s stable carbonyl linkage.

Heterocyclic Hybrids in Related Compounds

  • Benzimidazole-Thiazole-Triazole Hybrids () : Compounds like 9a-9e feature acetamide linkers, which provide flexible hydrogen-bonding motifs absent in the target’s rigid acylpiperazine.

Preparation Methods

Acyl Chloride Method

  • 1-Methyl-1H-pyrazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

  • The acyl chloride is reacted with 2-(piperazin-1-yl)-6-ethoxy-1,3-benzothiazole in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Reaction conditions: 0°C to room temperature, 6–8 hours (yield: 70–75%).

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid:

  • 1-Methyl-1H-pyrazole-5-carboxylic acid (1.1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) are mixed in DCM.

  • After 30 minutes, the piperazine-benzothiazole intermediate is added, and the reaction proceeds at room temperature for 12 hours (yield: 65–70%).

Optimization and Alternative Routes

Solvent and Catalyst Screening

  • DMF vs. Acetone : DMF provides higher yields (85%) for piperazine coupling compared to acetone (78%) due to better solubility of intermediates.

  • Micellar Catalysis : Sodium dioctyl sulfosuccinate (SDOSS) in water improves atom economy for benzothiazole-piperazine coupling (yield: 82%).

Temperature Effects

  • Piperazine coupling at 120°C reduces reaction time to 6 hours without compromising yield.

  • Lower temperatures (80°C) during chlorination prevent decomposition of the benzothiazole core.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.58–3.62 (m, 4H, piperazine-H), 3.85 (s, 3H, N-CH₃), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.68 (s, 1H, pyrazole-H).

  • HRMS : m/z calculated for C₂₀H₂₃N₅O₂S [M+H]⁺: 414.1698; found: 414.1701.

Purity Assessment

  • HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for the final compound.

Challenges and Troubleshooting

Byproduct Formation

  • N-Alkylation vs. C-Substitution : Excess piperazine may lead to dialkylated byproducts. Stoichiometric control (1:1.2 ratio) mitigates this.

  • Hydrolysis of Ethoxy Group : Strong acids or prolonged heating can cleave the ethoxy group. Reactions are conducted under neutral or mildly basic conditions.

Yield Improvements

  • Recrystallization : Ethanol or ethyl acetate recrystallization enhances purity from 85% to 98%.

  • Microwave Assistance : Microwave irradiation (100°C, 30 minutes) reduces coupling time for the pyrazole-carbonyl group (yield: 78%) .

Q & A

Q. What are the established synthetic routes for 6-ethoxy-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole, and what critical steps ensure purity and yield?

Methodological Answer: The synthesis involves three key stages:

Benzothiazole Core Formation : Reacting 2-aminothiophenol with ethoxy-substituted benzaldehyde under acidic conditions (e.g., HCl/EtOH) to form the 6-ethoxy-1,3-benzothiazole scaffold. Optimizing stoichiometry and reaction time minimizes byproducts .

Piperazine Coupling : Introducing the piperazine moiety via nucleophilic substitution. For example, reacting the benzothiazole intermediate with 1-methylpiperazine in a polar solvent (e.g., DMF) under reflux, with catalytic KI to enhance reactivity .

Pyrazole Carbonyl Functionalization : Acylation of the piperazine nitrogen using 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base (e.g., triethylamine) to form the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Key Considerations :

  • Solvent choice (e.g., DMF for solubility vs. acetonitrile for faster kinetics) impacts reaction efficiency .
  • Monitoring intermediates via TLC and confirming structures with 1H^1H-NMR prevents missteps .

Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: A multi-technique approach is essential:

  • 1H^1H-NMR and 13C^{13}C-NMR : Confirm substituent integration and connectivity. For example:
    • The ethoxy group appears as a triplet at δ 1.3–1.5 ppm (CH3_3) and a quartet at δ 4.0–4.2 ppm (OCH2_2) .
    • Piperazine protons resonate as broad singlets near δ 2.5–3.5 ppm, while the pyrazole carbonyl carbon appears at δ 160–165 ppm in 13C^{13}C-NMR .
  • FT-IR : Validate functional groups (e.g., pyrazole C=O stretch at ~1680–1700 cm1^{-1}, benzothiazole C-N-C stretch at ~1480 cm1^{-1}) .
  • Elemental Analysis : Ensure purity by matching experimental vs. theoretical C/H/N/S values (e.g., C20_20H22_22N5_5O2_2S requires C: 60.12%, H: 5.53%, N: 17.53%) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound’s substituents?

Methodological Answer: Focus on systematic substituent variation:

Ethoxy Group : Replace with methoxy, propoxy, or halogenated analogs to assess hydrophobicity/electron effects on target binding .

Piperazine Linker : Test rigidified analogs (e.g., piperidine) or spacer elongation to probe steric tolerance in enzyme active sites .

Pyrazole Carbonyl : Substitute with ester or amide groups to modulate hydrogen-bonding capacity.

Q. Experimental Workflow :

  • Synthesize analogs using parallel combinatorial methods (e.g., Ugi reaction) .
  • Screen against target enzymes (e.g., kinases, proteases) via fluorescence polarization or SPR assays.
  • Compare IC50_{50} values and correlate with substituent properties (e.g., logP, polar surface area) using QSAR modeling .

Case Study : In benzothiazole-pyrazole hybrids, replacing ethoxy with methoxy increased AST inhibition by 30%, while bulkier alkoxy groups reduced activity, suggesting steric limitations in the binding pocket .

Q. How can contradictory bioactivity data (e.g., enzyme activation vs. inhibition) be resolved for this compound?

Methodological Answer: Address discrepancies via:

Assay Optimization :

  • Confirm enzyme source (e.g., human recombinant vs. tissue-extracted) and buffer conditions (pH, cofactors) .
  • Use orthogonal assays (e.g., radiometric vs. fluorogenic) to rule out interference from compound autofluorescence .

Mechanistic Profiling :

  • Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. allosteric modulation.
  • Conduct molecular docking (e.g., AutoDock Vina) to identify binding poses that explain activation/inhibition .

Structural Analog Testing : Compare results with close analogs (e.g., 6-methoxy derivatives in ) to isolate substituent-specific effects.

Example : In , compound A3 activated ALT due to its 4-fluorophenyl substituent enhancing substrate affinity, while A2 inhibited ALT via piperazine-mediated steric hindrance.

Q. What strategies optimize reaction conditions for large-scale synthesis without compromising yield?

Methodological Answer: Scale-up requires balancing efficiency and cost:

Solvent Selection : Replace DMF with recyclable alternatives (e.g., 2-MeTHF) to reduce environmental impact .

Catalyst Screening : Test Pd(PPh3_3)4_4 vs. cheaper alternatives (e.g., CuI) for coupling steps, monitoring turnover number (TON) .

Process Automation : Use flow chemistry for piperazine acylation to improve heat transfer and reduce side reactions .

Case Study : Refluxing in acetonitrile (vs. DMF) during piperazine coupling increased yield from 75% to 88% at 500g scale due to improved mixing and reduced viscosity .

Q. Tables for Critical Data Comparison

Synthetic Step Optimal Conditions (Lab Scale)Key Challenges (Scale-Up)
Benzothiazole FormationHCl/EtOH, 80°C, 6hByproduct removal (thiol odors)
Piperazine CouplingDMF, KI, 100°C, 12hSolvent recovery costs
Pyrazole AcylationEt3_3N, CH2_2Cl2_2, RT, 4hMoisture sensitivity
Substituent Biological Impact (Example)Reference
Ethoxy (C2_2H5_5O)Enhances membrane permeability
PiperazineFacilitates target engagement
Pyrazole CarbonylMediates H-bond interactions

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